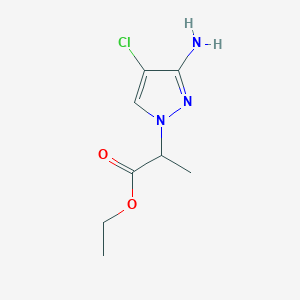

Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate

描述

Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate is a heterocyclic compound featuring a pyrazole ring substituted with an amino (-NH₂) group at position 3 and a chlorine atom at position 2.

属性

分子式 |

C8H12ClN3O2 |

|---|---|

分子量 |

217.65 g/mol |

IUPAC 名称 |

ethyl 2-(3-amino-4-chloropyrazol-1-yl)propanoate |

InChI |

InChI=1S/C8H12ClN3O2/c1-3-14-8(13)5(2)12-4-6(9)7(10)11-12/h4-5H,3H2,1-2H3,(H2,10,11) |

InChI 键 |

DQXDBJVDWLYSJV-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(C)N1C=C(C(=N1)N)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-4-chloropyrazole with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the bromoacetate, leading to the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include dichloromethane or tetrahydrofuran, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .

化学反应分析

Types of Reactions

Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro substituent can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Amino derivatives with the chloro group replaced by hydrogen.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

科学研究应用

Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate has several applications in scientific research:

作用机制

The mechanism of action of Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Heterocyclic Modifications

Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate (11b)

- Structure: Combines a pyrazole ring (substituted with 5-amino-3-hydroxy groups) fused to a pyran ring.

- Key Differences: The pyrazole in 11b lacks the 4-chloro substituent present in the target compound.

- Synthesis: Prepared via refluxing with ethyl cyanoacetate, suggesting similar pathways could apply to the target compound .

Ethyl 2-(4-((6-Chloro-2-Benzoxazolyl)Oxy)Phenoxy)Propanoate (Pyraflufen-Ethyl)

- Structure: Propanoate ester linked to a benzoxazole-phenoxy group.

- Key Differences: The benzoxazole and phenoxy substituents confer herbicidal activity, unlike the pyrazole core of the target compound. The absence of an amino group reduces nucleophilic reactivity compared to the target compound.

- Applications : Used as a post-emergence herbicide, highlighting how substituents dictate agrochemical functionality .

Chlorinated Pyrazole Analogs in Pharmaceuticals

Telotristat Ethiprate (Patent Example)

- Structure : Contains a 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl group linked to a trifluoroethoxy-pyrimidine system.

- Key Differences :

- The chlorine substituent is on a phenyl ring rather than a pyrazole, altering electronic effects and steric bulk.

- The trifluoroethoxy group enhances metabolic stability, a feature absent in the target compound.

- Applications: Used in solid dosage forms for treating carcinoid syndrome, emphasizing the role of chlorine in enhancing drug stability under storage conditions .

Propanoate Esters with Varied Heterocyclic Systems

Ethyl 2-(2-(4-Fluorophenyl)Hydrazono)Propanoate (23)

- Structure: Propanoate ester conjugated to a hydrazone group.

- Key Differences: The hydrazone moiety enables quantitative conversion from pyruvate, a feature relevant to analytical quantification methods (e.g., NMR with ethyl viologen as an internal standard). Lacks the pyrazole ring, limiting direct comparison but illustrating the versatility of propanoate esters in derivatization strategies .

Data Tables: Structural and Functional Comparisons

Research Findings and Implications

- Stability : Chlorine substituents (e.g., in Telotristat Ethiprate) improve resistance to degradation under humid conditions, suggesting the 4-chloro group in the target compound may similarly enhance stability .

- Reactivity: The 3-amino group in the target compound could facilitate nucleophilic reactions or metal coordination, unlike non-amino analogs like pyraflufen-ethyl .

- Analytical Challenges : Quantifying such compounds via NMR may require derivatization (e.g., hydrazone formation) or internal standards (e.g., ethyl viologen) to avoid signal overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。